![molecular formula C13H22ClNO2 B1520907 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1171786-31-4](/img/structure/B1520907.png)
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H21NO2 HCl and a molecular weight of 259.78 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-butoxy-3-methoxyphenyl)ethanamine hydrochloride . The InChI code is 1S/C13H21NO2.ClH/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3;/h6-7,9-10H,4-5,8,14H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 259.78 , and its molecular formula is C13H21NO2 HCl .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Pharmacological Studies
In pharmacology, this chemical serves as a precursor or an intermediate in the synthesis of more complex compounds. It can be used to develop new drugs or study the metabolism of existing drugs within biological systems .
Material Science
Researchers in material science may employ this compound in the synthesis of novel organic materials. Its unique structure could contribute to the development of new polymers with specific properties like increased durability or conductivity .
Chemical Synthesis
As a building block in chemical synthesis, this compound is valuable for constructing a wide variety of organic molecules. Its reactive amine group makes it a versatile reagent for forming bonds with other organic fragments .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or a reagent in chromatographic methods to identify or quantify substances within a mixture, providing insights into the composition of complex samples .
Biochemical Assays
This compound may be involved in biochemical assays to test the presence or concentration of specific enzymes, substrates, or hormones in research samples, which is crucial for diagnostic or research purposes .
Neurochemical Research
It could play a role in neurochemical research, potentially acting as a modulator for neurotransmitter receptors or transporters, thus helping to elucidate the mechanisms of neural signaling and brain function .
Agricultural Chemistry
In the field of agricultural chemistry, this compound might be used to synthesize new pesticides or herbicides, or as a growth regulator to improve crop yields and resistance to diseases .
Safety and Hazards
properties
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3;/h6-7,9-10H,4-5,8,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNFXKMAZJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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